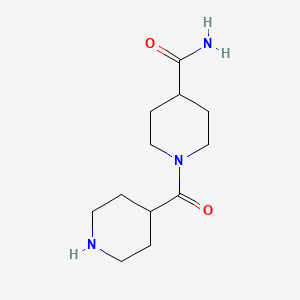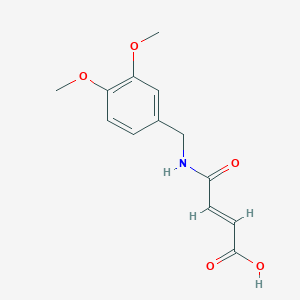
4-((2-Fluorobenzyl)thio)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((2-Fluorobenzyl)thio)quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant activities .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves a series of reactions, including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . In one study, a series of novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized . The compounds were synthesized using a one-pot method after intramolecular cyclization and dehydration catalyzed by aqueous methylamine solution .Molecular Structure Analysis
The molecular structure of “4-((2-Fluorobenzyl)thio)quinazoline” and its derivatives can be characterized using various techniques such as FTIR, 1H-NMR, 13C NMR, and HRMS . The crystal structure can also be determined using X-ray diffraction .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For instance, the aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .Wissenschaftliche Forschungsanwendungen
Cancer Research Cytotoxic Agents
Quinazolinone compounds, including derivatives like “4-((2-Fluorobenzyl)thio)quinazoline”, are often explored for their cytotoxic properties against various cancer cell lines. They are synthesized and tested for their potential to induce cell death in cancerous cells, which is a critical aspect of developing new chemotherapy drugs .
Molecular Docking Studies
These compounds are also used in molecular docking studies to predict how they interact with specific proteins or enzymes within cancer cells. This helps in understanding their mechanism of action and optimizing their structure for better efficacy .
Mutant p53 Function Modulation
Some quinazolinone derivatives have shown selective inhibition activity in cancer cell lines with mutant p53, a common mutation in cancer cells. By dictating the function of mutant p53, these compounds can induce apoptotic cell death, providing a targeted approach to cancer treatment .
Synthesis Research
The synthesis process of quinazoline derivatives, including “4-((2-Fluorobenzyl)thio)quinazoline”, is a significant area of research. Understanding the chemical reactions and conditions that lead to these compounds is crucial for developing efficient production methods .
Wirkmechanismus
Target of Action
4-((2-Fluorobenzyl)thio)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Quinazoline derivatives have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation .
Result of Action
Quinazoline derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines .
Zukünftige Richtungen
The future directions for the research on “4-((2-Fluorobenzyl)thio)quinazoline” and its derivatives could involve further exploration of their synthesis, characterization, and biological activities. For instance, more studies could be conducted to investigate their anti-tumor activities and mechanisms of action . Additionally, research could be carried out to discover novel and effective anti-tumor drugs based on the quinazoline scaffold .
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-13-7-3-1-5-11(13)9-19-15-12-6-2-4-8-14(12)17-10-18-15/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWZYFLXIVPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dichloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2935213.png)

![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2935215.png)

![5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2935221.png)
![[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2935222.png)
![N-[(4-methylphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2935224.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)

